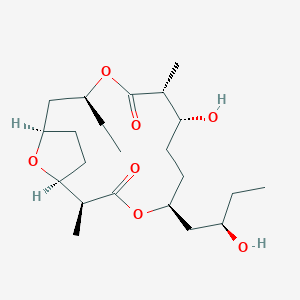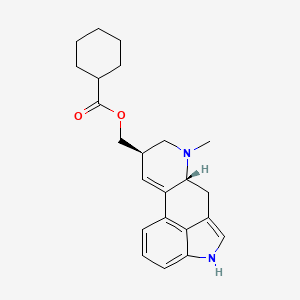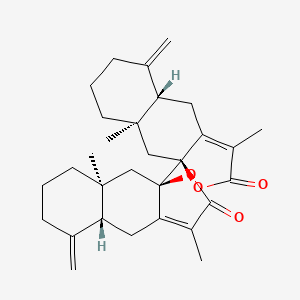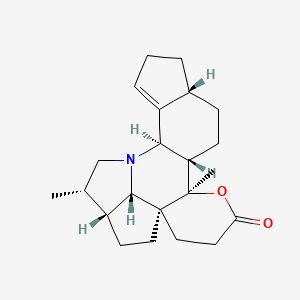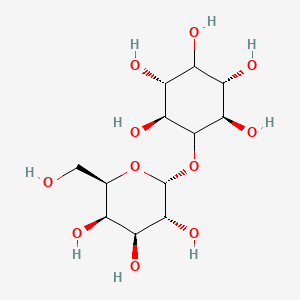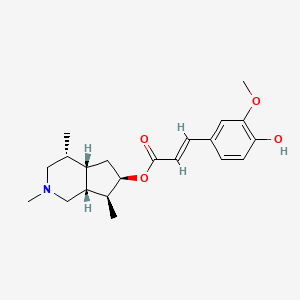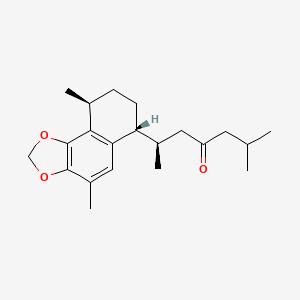
3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoyl-CoA is a 3-hydroxypropionyl-CoA having a 4-hydroxy-3-methoxyphenyl group at the 3-position. It derives from a propionyl-CoA. It is a conjugate acid of a 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoyl-CoA(4-).
Applications De Recherche Scientifique
Lignin Model Studies
Research has developed synthetic protocols for preparing glycosides related to 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoyl-CoA. These studies are significant for understanding lignin, a complex organic polymer found in the cell walls of many plants. The research explores the preparation and optical resolution of lignin model glycosides, which are crucial for studying the structure and functionality of lignin in a controlled environment (Helm, Toikka, Li, & Brunow, 1997).
Metabolic Studies
Studies have identified the metabolism of compounds structurally related to 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoyl-CoA in rats. Understanding the metabolism of these compounds is crucial for grasping their biological significance and potential applications in various fields, including pharmacology and toxicology (Jodynis-Liebert, 1993).
Improved Synthesis Techniques
Research has also focused on improving the synthesis of compounds related to 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoyl-CoA. These advancements are integral for producing these compounds more efficiently and cost-effectively, which is beneficial for both research and industrial applications (Pepper, Sundaram, & Dyson, 1971).
Chemical Reactions and Interactions
Significant work has been done in understanding the chemical reactions and interactions of compounds similar to 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoyl-CoA. These studies contribute to a deeper comprehension of the chemical properties of such compounds and their potential applications in various chemical processes (Gardner, 1954).
Atmospheric Implications
Research on the reaction of coniferyl alcohol (a related compound) with NO3 radicals has implications for understanding wood smoke emissions and their chemical behavior in the atmosphere. This research is vital for environmental studies, particularly in the context of air pollution and climate change (Liu, Wen, & Wu, 2017).
Propriétés
Nom du produit |
3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoyl-CoA |
|---|---|
Formule moléculaire |
C31H46N7O20P3S |
Poids moléculaire |
961.7 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanethioate |
InChI |
InChI=1S/C31H46N7O20P3S/c1-31(2,26(44)29(45)34-7-6-21(41)33-8-9-62-22(42)11-18(40)16-4-5-17(39)19(10-16)53-3)13-55-61(51,52)58-60(49,50)54-12-20-25(57-59(46,47)48)24(43)30(56-20)38-15-37-23-27(32)35-14-36-28(23)38/h4-5,10,14-15,18,20,24-26,30,39-40,43-44H,6-9,11-13H2,1-3H3,(H,33,41)(H,34,45)(H,49,50)(H,51,52)(H2,32,35,36)(H2,46,47,48)/t18?,20-,24-,25-,26+,30-/m1/s1 |
Clé InChI |
SDNPOBCYTJKZSD-XWQDBIPASA-N |
SMILES isomérique |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(C4=CC(=C(C=C4)O)OC)O)O |
SMILES canonique |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C4=CC(=C(C=C4)O)OC)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



